molecular formula C17H17NO4S2 B11441197 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone

5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone

Cat. No.: B11441197
M. Wt: 363.5 g/mol
InChI Key: QGWACIPPDXFALT-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone (CAS: 686738-03-4) is a sulfone derivative featuring a 1,3-oxazole core substituted with a 2-furyl group at position 2, a sec-butylsulfanyl moiety at position 5, and a phenyl sulfone group at position 2. Its molecular formula is C₁₇H₁₆ClNO₄S₂ (MW: 397.8962 g/mol), as confirmed by commercial chemical databases .

The synthesis of such oxazole-sulfone derivatives typically involves coupling reactions between substituted 1,3-oxazol-5(4H)-ones and sulfonylating agents. For example, diphenyl sulfone derivatives are synthesized using N-acyl-α-amino acids and 1,3-oxazol-5(4H)-one intermediates . The sec-butylsulfanyl substituent likely contributes to enhanced lipophilicity and steric bulk compared to simpler alkyl or aryl thioethers.

Properties

Molecular Formula

C17H17NO4S2

Molecular Weight

363.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-butan-2-ylsulfanyl-2-(furan-2-yl)-1,3-oxazole

InChI

InChI=1S/C17H17NO4S2/c1-3-12(2)23-17-16(18-15(22-17)14-10-7-11-21-14)24(19,20)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3

InChI Key

QGWACIPPDXFALT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the furan ring and the sulfone group. Specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to improve efficiency and yield. The choice of solvents and reagents would be critical to ensure the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation states.

    Reduction: The compound can be reduced to form sulfides or other lower oxidation states.

    Substitution: The furan and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfone-Oxazole Family

Several sulfone-containing oxazole derivatives have been reported, differing in substituents and functional groups. Key examples include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone - 2-Furyl (position 2)
- Sec-butylsulfanyl (position 5)
- Phenyl sulfone (position 4)
C₁₇H₁₆ClNO₄S₂ 397.8962 High lipophilicity due to sec-butyl and furyl groups; potential steric hindrance
4-(Benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole - Phenyl (position 2)
- 4-Fluorobenzylsulfanyl (position 5)
- Benzenesulfonyl (position 4)
C₂₂H₁₇FNO₃S₂ 442.50 Fluorine atom enhances electronegativity; benzylsulfanyl increases aromaticity
5-(2-Benzenesulfonyl-vinyl)-3-(1-methyl-pyrrolidin-2-ylmethyl)-1H-indole - Benzenesulfonyl-vinyl (position 5)
- Pyrrolidinylmethyl (position 3)
C₂₂H₂₃N₂O₂S 397.50 Indole core with sulfone-vinyl linkage; tertiary amine enhances solubility
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde - 3-Chlorophenylsulfanyl (position 5)
- Trifluoromethyl (position 3)
C₁₂H₉ClF₃N₂OS 330.73 Pyrazole core with electron-withdrawing CF₃ group; aldehyde enables further derivatization

Biological Activity

5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone (CAS No. 686738-03-4) is a compound of interest due to its diverse biological activities. Its unique structure, which includes a furyl group and an oxazole ring, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data tables.

The molecular formula of 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone is C17H16ClNO4S2, with a molecular weight of 397.8962 g/mol. The structure features a sulfone group, which is often associated with enhanced biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfone exhibit significant cytotoxic effects against various cancer cell lines. For instance, hybrid compounds incorporating furoxan and oxazole moieties have shown promising results in inducing apoptosis in cancer cells.

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AM-HeLa10
Compound BMCF-75
5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfoneTBDTBDTBD

The mechanism of action for these compounds often involves the induction of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, leading to apoptosis. Flow cytometry assays have indicated that these compounds can effectively trigger late-stage apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antimicrobial efficacy. Studies indicate that derivatives of this compound exhibit selective activity against Gram-positive bacteria while showing limited effects on Gram-negative strains.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity LevelReference
Compound AStaphylococcus aureus (MRSA)Active (similar to Chloramphenicol)
Compound BBacillus cereusActive
5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl phenyl sulfoneTBDTBDTBD

The introduction of specific functional groups has been shown to enhance the antimicrobial properties of related compounds, suggesting that structural modifications could further improve efficacy.

Case Studies

A notable case study involved the evaluation of a series of oxazole-based compounds for their anticancer properties. The study highlighted that certain structural features significantly influenced cytotoxicity and selectivity against cancer cell lines. The findings indicated that compounds with higher lipophilicity tended to exhibit improved membrane permeability and bioactivity.

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